Mastoparan B
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Overview
Description
Mastoparan B is a biologically active peptide found in the venom of the wasp Vespa basalis. It is a linear cationic α-helical peptide known for its wide range of biological effects, including antimicrobial, hemolytic, and anticancer activities . This compound is composed of 14 amino acid residues and has an amidated C-terminal .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mastoparan B can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which is subsequently purified using techniques such as affinity chromatography and HPLC .
Chemical Reactions Analysis
Types of Reactions: Mastoparan B undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds, converting oxidized this compound back to its reduced form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents under mild conditions.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) in SPPS.
Major Products:
Oxidation: Oxidized this compound with disulfide bonds.
Reduction: Reduced this compound without disulfide bonds.
Substitution: Modified this compound with altered amino acid sequences.
Scientific Research Applications
Mastoparan B has numerous scientific research applications, including:
Mechanism of Action
Mastoparan B exerts its effects through several mechanisms:
Mast Cell Degranulation: It promotes the release of histamine and other mediators from mast cells by interacting with cell membranes and inducing calcium influx.
Activation of Protein G: this compound stimulates the GTPase activity of certain G protein subunits, shortening the lifespan of active G proteins and modulating signal transduction pathways.
Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Mastoparan B is part of a larger family of mastoparans, which are linear cationic α-helical peptides found in wasp venom. Similar compounds include:
Mastoparan L: Found in Vespa lewisii, known for its ability to increase GTPase activity.
Mastoparan X: Another variant with similar biological activities but different amino acid sequences.
Dominulin A and B: Peptides with high antimicrobial activity and low hemolytic activity.
This compound is unique due to its specific amino acid sequence and its potent antimicrobial and anticancer activities .
Properties
Molecular Formula |
C78H138N20O16 |
---|---|
Molecular Weight |
1612.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
NSFBOCKFBVQQKB-CQWNSWRRSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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